4-(2-bromoethyl)-2-methoxyPyridine
CAS No.:
Cat. No.: VC14270341
Molecular Formula: C8H10BrNO
Molecular Weight: 216.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BrNO |
|---|---|
| Molecular Weight | 216.07 g/mol |
| IUPAC Name | 4-(2-bromoethyl)-2-methoxypyridine |
| Standard InChI | InChI=1S/C8H10BrNO/c1-11-8-6-7(2-4-9)3-5-10-8/h3,5-6H,2,4H2,1H3 |
| Standard InChI Key | JXFHGHFHEXTLOL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=CC(=C1)CCBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Physicochemical Properties
The compound’s molecular structure combines a pyridine core with functional groups that influence its reactivity and physical behavior. Key properties include:
| Property | Value |
|---|---|
| CAS Number | 1417825-18-3 |
| Molecular Formula | |
| Molecular Weight | 216.07 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Solubility | Likely polar aprotic solvents |
The absence of experimental data for density, boiling point, and melting point underscores the need for further characterization . The bromoethyl group enhances electrophilic reactivity, making the compound suitable for nucleophilic substitution reactions, while the methoxy group contributes to electron-donating effects on the pyridine ring.
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis of 4-(2-bromoethyl)-2-methoxypyridine is documented, analogous bromopyridines suggest plausible methods:
-
Nucleophilic Substitution: Reacting 4-(2-hydroxyethyl)-2-methoxypyridine with or .
-
Cross-Coupling: Suzuki-Miyaura coupling between 4-bromo-2-methoxypyridine and vinylboronic esters, followed by bromination .
A related compound, 2-bromo-4-methoxypyridine, is synthesized via lithiation of 4-methoxypyridine using -butyllithium, followed by quenching with 1,2-dibromo-1,1,2,2-tetrachloroethane (yield: 62%) . Adapting this method could yield 4-(2-bromoethyl)-2-methoxypyridine by substituting appropriate starting materials.
Reactivity Profile
-
Nucleophilic Substitution: The bromoethyl group participates in SN2 reactions with amines, thiols, or alkoxides to form ethyl-linked derivatives.
-
Heck Coupling: The pyridine ring’s electron-deficient nature facilitates palladium-catalyzed cross-couplings, enabling aryl-aryl bond formation .
-
Demethylation: Acidic or basic conditions may cleave the methoxy group to yield hydroxylated analogs .
Applications in Pharmaceutical and Material Science
Materials Science Applications
The compound’s bromine atom enables its use in polymer chemistry:
-
Cross-Linking Agent: Incorporating into polyesters or polyamides to enhance thermal stability.
-
Liquid Crystals: Functionalizing mesogens via bromoethyl linkages to tune phase behavior.
Future Research Directions
Experimental Characterization
-
Thermal Analysis: Determine melting/boiling points via differential scanning calorimetry (DSC).
-
Solubility Studies: Measure solubility in common solvents (e.g., DMSO, ethanol) for formulation development.
Biological Screening
-
In Vitro Assays: Evaluate cytotoxicity and Aβ42 modulation in neuronal cell lines.
-
ADMET Profiling: Assess pharmacokinetics and blood-brain barrier permeability.
Synthetic Optimization
-
Catalytic Methods: Explore photoredox or electrochemical bromination to improve yield and selectivity.
-
Green Chemistry: Replace toxic reagents (e.g., ) with biocatalytic alternatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume